molecular formula C20H14ClNO5S B2376750 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate CAS No. 329778-29-2

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate

Cat. No.: B2376750
CAS No.: 329778-29-2
M. Wt: 415.84
InChI Key: KPIWKUAOAZKQBF-WSDLNYQXSA-N
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Description

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzodioxole moiety linked to an aminophenyl group, which is further connected to a chlorobenzenesulfonate group. Its intricate structure allows it to participate in diverse chemical reactions and makes it a subject of interest in scientific research.

Preparation Methods

The synthesis of 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate typically involves multiple steps. One common synthetic route includes the condensation of 1,3-benzodioxole-5-carboxaldehyde with 4-aminophenyl 4-chlorobenzenesulfonate under acidic conditions. The reaction is usually carried out in a solvent such as ethanol, with acetic acid acting as a catalyst. The mixture is refluxed for several hours to ensure complete reaction .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzenesulfonate moiety, where nucleophiles such as amines or thiols replace the chlorine atom.

Common reagents and conditions used in these reactions include acidic or basic environments, various solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 4-[(1,3-Benzodioxol-5-ylmethylene)amino]phenyl 4-chlorobenzenesulfonate include:

  • 4-[(1,3-Benzodioxol-5-ylmethyl)amino]benzoic acid
  • 4-(Benzo[d][1,3]dioxol-5-yl)-5-methylthiazol-2-amine
  • 4-Benzo(1,3)dioxol-5-yl-butan-2-one

These compounds share structural similarities, such as the presence of the benzodioxole moiety, but differ in their functional groups and overall structure. The uniqueness of this compound lies in its combination of the benzodioxole, aminophenyl, and chlorobenzenesulfonate groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethylideneamino)phenyl] 4-chlorobenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNO5S/c21-15-2-8-18(9-3-15)28(23,24)27-17-6-4-16(5-7-17)22-12-14-1-10-19-20(11-14)26-13-25-19/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIWKUAOAZKQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NC3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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